

Application Notes and Protocols for FM-381 in In Vitro Kinase Assays

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Compound of Interest

Compound Name: FM-381

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Abstract

These application notes provide detailed protocols for the use of **FM-381**, a potent and selective covalent reversible inhibitor of Janus Kinase 3 (JAK3). **FM-381** targets a unique cysteine residue (Cys909) in the gatekeeper position of JAK3, leading to high potency and selectivity.[1][2][3] This document outlines procedures for both biochemical in vitro kinase assays to determine inhibitor potency (IC50) and cellular assays to assess the functional consequences of JAK3 inhibition in a physiological context. The provided protocols are intended to serve as a comprehensive guide for researchers utilizing **FM-381** as a chemical probe to investigate JAK3 signaling and for drug development professionals evaluating novel JAK3 inhibitors.

Introduction

The Janus kinases (JAKs) are a family of cytoplasmic tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, that play a critical role in cytokine signaling through the JAK-STAT pathway.[1] Dysregulation of JAK signaling is implicated in various autoimmune diseases and cancers, making them attractive therapeutic targets.[4] Unlike other JAK family members that are broadly expressed, JAK3 expression is primarily restricted to hematopoietic cells, making it a key target for immunomodulatory therapies with a potentially favorable safety profile.[1]

FM-381 is a chemical probe characterized by its high potency and selectivity for JAK3. It acts as a covalent reversible inhibitor, forming a bond with Cys909.[2][3] Understanding the in vitro and cellular activity of such compounds is crucial for their application in research and drug discovery. These notes provide standardized protocols to facilitate the consistent and reliable evaluation of **FM-381** and other potential JAK3 inhibitors.

Data Presentation

Table 1: In Vitro Potency and Selectivity of FM-381

Kinase	IC50 (nM) ^a	Selectivity vs. JAK3 (fold)
JAK3	0.127 - 0.154	-
JAK1	52	~338 - 410
JAK2	346	~2247 - 2700
TYK2	459	~2980 - 3600

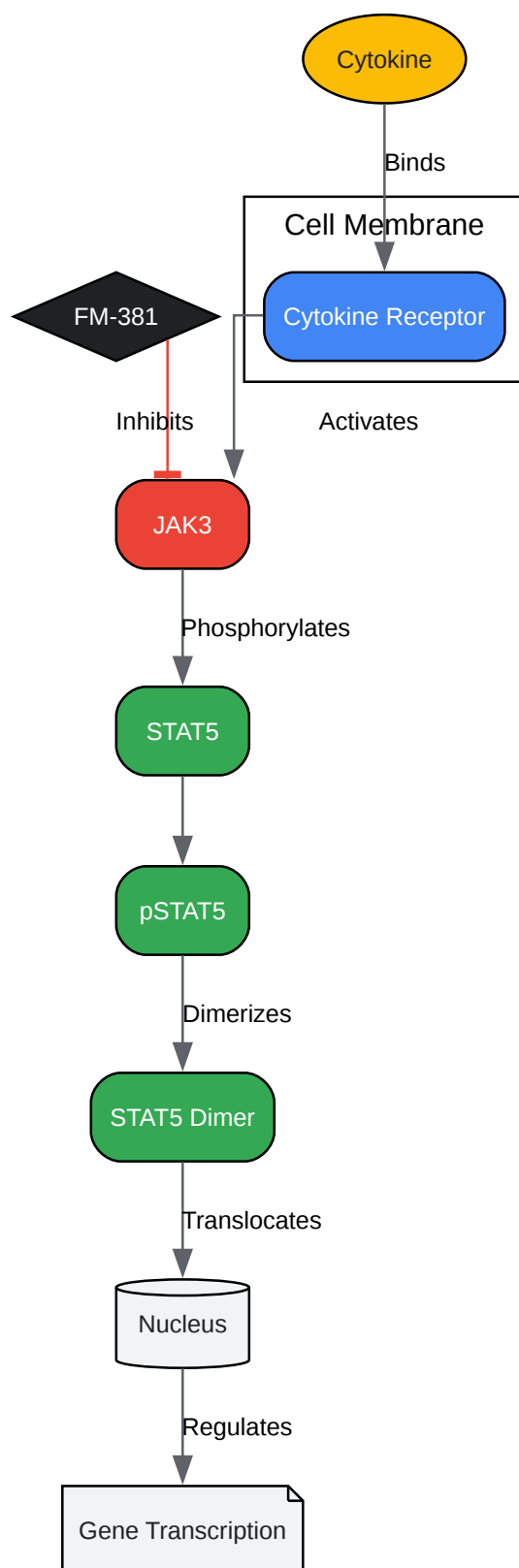
^aIC50 values were determined using a radiometric assay.[1][5]

Table 2: Cellular Activity of FM-381

Assay	Cell Type	Stimulus	Readout	Effective Concentration
BRET Assay	-	-	Apparent EC50	100 nM[1][2]
STAT5 Phosphorylation	Human CD4+ T cells	IL-2	pSTAT5 Levels	100 nM[2][3]

Signaling Pathway

The JAK-STAT signaling pathway is initiated by the binding of a cytokine to its receptor, leading to the activation of receptor-associated JAKs. Activated JAKs then phosphorylate the receptor, creating docking sites for STAT proteins. Recruited STATs are subsequently phosphorylated by JAKs, dimerize, and translocate to the nucleus to regulate gene transcription. **FM-381** specifically inhibits JAK3, thereby blocking the signaling cascade downstream of cytokines that utilize JAK3, such as IL-2.



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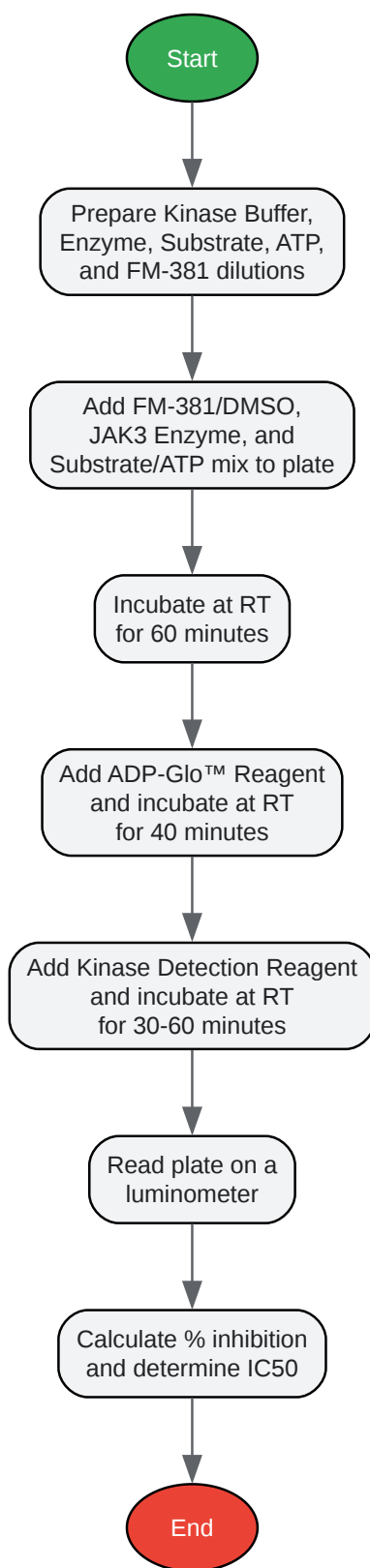
Caption: JAK-STAT signaling pathway and the inhibitory action of **FM-381**.

Experimental Protocols

Protocol 1: In Vitro Kinase Assay for **FM-381** IC50 Determination (ADP-Glo™ Format)

This protocol describes a luminescent-based assay to measure the in vitro potency of **FM-381** against JAK3 by quantifying the amount of ADP produced during the kinase reaction.

Workflow Diagram:



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Caption: Workflow for the in vitro kinase assay using the ADP-Glo™ format.

Materials:

- Recombinant human JAK3 enzyme
- JAK3 substrate peptide (e.g., Poly(Glu, Tyr) 4:1)
- ATP
- **FM-381**
- FM-479 (negative control)[6]
- NIBR3049 (non-covalent control)[1]
- ADP-Glo™ Kinase Assay Kit (Promega)
- Kinase Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 μM DTT)[1]
- DMSO
- 384-well white assay plates

Procedure:

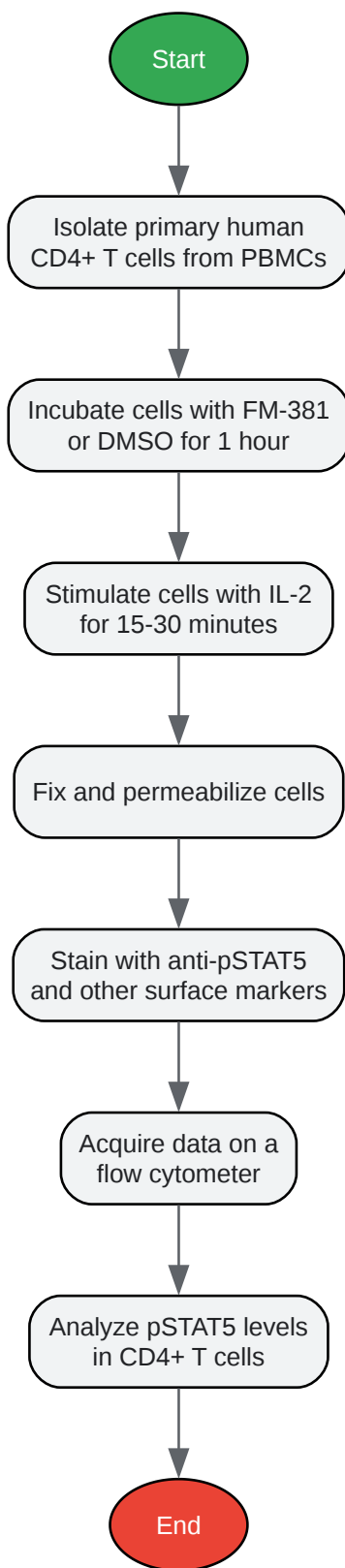
- Reagent Preparation:
 - Prepare a stock solution of **FM-381**, FM-479, and NIBR3049 in DMSO.
 - Create a serial dilution of the inhibitors in DMSO. A common starting concentration for **FM-381** is 1 μM, with 10-fold serial dilutions.[1]
 - Prepare the JAK3 enzyme, substrate, and ATP solutions in Kinase Buffer at the desired concentrations. The final ATP concentration is typically at or near the K_m for the enzyme (e.g., 10 μM).[1]
- Assay Setup (384-well plate):
 - Add 1 μL of the serially diluted inhibitor or DMSO (vehicle control) to the appropriate wells.

- Add 2 μ L of the JAK3 enzyme solution to all wells except the "no enzyme" control.
- Add 2 μ L of the substrate/ATP mixture to all wells to initiate the kinase reaction.
- Kinase Reaction:
 - Incubate the plate at room temperature for 60 minutes.
- Signal Detection:
 - Add 5 μ L of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
 - Incubate at room temperature for 40 minutes.
 - Add 10 μ L of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
 - Incubate at room temperature for 30-60 minutes.
- Data Acquisition and Analysis:
 - Measure the luminescence of each well using a plate-reading luminometer.
 - Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the DMSO control.
 - Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: Cellular Assay for Inhibition of IL-2-Induced STAT5 Phosphorylation

This protocol describes the measurement of **FM-381**'s ability to inhibit JAK3-dependent signaling in primary human CD4⁺ T cells by assessing the phosphorylation of STAT5 in response to IL-2 stimulation.

Workflow Diagram:



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Caption: Workflow for the cellular assay to measure inhibition of STAT5 phosphorylation.

Materials:

- Human Peripheral Blood Mononuclear Cells (PBMCs)
- CD4+ T Cell Isolation Kit (e.g., RosetteSep™ or MACS)
- RPMI-1640 medium with 10% Fetal Bovine Serum (FBS)
- Recombinant Human IL-2
- **FM-381**
- DMSO
- Fixation/Permeabilization Buffers (e.g., BD Cytfix/Cytoperm™)
- Fluorochrome-conjugated antibodies: anti-CD4, anti-phospho-STAT5 (pY694)
- FACS tubes
- Flow cytometer

Procedure:

- Isolation of CD4+ T cells:
 - Isolate PBMCs from fresh human blood using Ficoll-Paque density gradient centrifugation.
 - Enrich for CD4+ T cells using a negative selection kit according to the manufacturer's protocol.
- Cell Culture and Treatment:
 - Resuspend the isolated CD4+ T cells in complete RPMI-1640 medium.
 - Pre-incubate the cells with various concentrations of **FM-381** (e.g., 0, 10, 50, 100, 300 nM) or DMSO (vehicle control) for 1 hour at 37°C.[3]
- Stimulation:

- Stimulate the cells with recombinant human IL-2 (e.g., 100 U/mL) for 15-30 minutes at 37°C.[\[3\]](#)
- Fixation and Permeabilization:
 - Fix the cells immediately after stimulation by adding a fixation buffer (e.g., 4% paraformaldehyde) for 10-15 minutes at room temperature.
 - Permeabilize the cells by adding a permeabilization buffer (e.g., ice-cold 90% methanol) and incubating for 30 minutes on ice.
- Intracellular Staining:
 - Wash the cells to remove the permeabilization buffer.
 - Stain the cells with fluorochrome-conjugated antibodies against CD4 and phospho-STAT5 (pY694) for 30-60 minutes at room temperature, protected from light.
- Flow Cytometry:
 - Wash the cells and resuspend them in FACS buffer.
 - Acquire the data on a flow cytometer.
- Data Analysis:
 - Gate on the CD4+ T cell population.
 - Analyze the median fluorescence intensity (MFI) of the phospho-STAT5 signal in the stimulated versus unstimulated and inhibitor-treated samples.
 - Calculate the percentage of inhibition of STAT5 phosphorylation for each **FM-381** concentration.

Conclusion

The protocols outlined in these application notes provide a robust framework for the in vitro and cellular characterization of the JAK3 inhibitor **FM-381**. The biochemical assay allows for the

precise determination of potency and selectivity, while the cellular assay provides critical insights into the functional consequences of JAK3 inhibition in a relevant primary cell model. Adherence to these detailed methodologies will ensure high-quality, reproducible data, facilitating the use of **FM-381** as a valuable tool in JAK3-related research and drug discovery.

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